molecular formula C12H12ClN3S B1467407 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1281358-46-0

5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1467407
CAS No.: 1281358-46-0
M. Wt: 265.76 g/mol
InChI Key: QFLGCFVNBAKHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C12H12ClN3S and its molecular weight is 265.76 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a role in several biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. This compound can bind to specific proteins, altering their conformation and function. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The interactions of this compound with biomolecules are crucial for its biochemical activity .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This compound may affect various cell types, including cancer cells, by modulating signaling cascades such as the MAPK and PI3K pathways. These changes can result in altered cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This compound may also interact with DNA or RNA, influencing gene expression. The molecular mechanism of this compound involves complex biochemical processes that are essential for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity. Long-term exposure to this compound may result in cumulative effects on cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. High doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. Understanding the metabolic pathways of this compound is essential for predicting its biological effects and potential therapeutic uses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments affects its function and interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its biological effects .

Properties

IUPAC Name

5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c1-8-14-11(13)6-12(15-8)16-4-2-10-9(7-16)3-5-17-10/h3,5-6H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLGCFVNBAKHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.